molecular formula C15H20N4O2S B5299730 N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5299730
M. Wt: 320.4 g/mol
InChI Key: DXQIFLLVFIEYPJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl halides.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the triazole derivative with a suitable acetamide precursor in the presence of a sulfanylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Functionalized ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

    Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its potential biological activity can be explored for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds with different substituents on the phenyl ring, potentially leading to distinct applications and properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-4-13-17-18-15(19(13)3)22-10-14(20)16-11-6-8-12(9-7-11)21-5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQIFLLVFIEYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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